![molecular formula C8H8O4 B14146766 Hexahydrooxireno[f][2]benzofuran-3,5-dione CAS No. 6253-34-5](/img/structure/B14146766.png)
Hexahydrooxireno[f][2]benzofuran-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydrooxirenofbenzofuran-3,5-dione is a chemical compound with the molecular formula C8H8O4. It is a member of the benzofuran family, which is known for its diverse applications in medicinal, agricultural, and synthetic chemistry . This compound is characterized by its unique structure, which includes a fused benzene ring with a furan core.
Preparation Methods
The synthesis of Hexahydrooxirenofbenzofuran-3,5-dione involves several steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalytic strategies to enhance yield and efficiency . Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents.
Chemical Reactions Analysis
Hexahydrooxirenofbenzofuran-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexahydrooxirenofbenzofuran-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexahydrooxirenofbenzofuran-3,5-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. Detailed studies on its mechanism of action are ongoing and are often published in scientific journals .
Comparison with Similar Compounds
Hexahydrooxirenofbenzofuran-3,5-dione can be compared with other benzofuran derivatives, such as:
Benzofuran: A simpler structure with a fused benzene and furan ring.
2,3-Dihydrobenzofuran: A hydrogenated derivative with additional hydrogen atoms.
Benzofuran-2-carboxylic acid: A derivative with a carboxyl group attached to the benzofuran core.
The uniqueness of Hexahydrooxirenofbenzofuran-3,5-dione lies in its specific structure and the resulting chemical and biological properties.
Properties
CAS No. |
6253-34-5 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1a,2,2a,5a,6,6a-hexahydrooxireno[2,3-f][2]benzofuran-3,5-dione |
InChI |
InChI=1S/C8H8O4/c9-7-3-1-5-6(11-5)2-4(3)8(10)12-7/h3-6H,1-2H2 |
InChI Key |
RWBDEZMVCHLSJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC3C1O3)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B14146684.png)
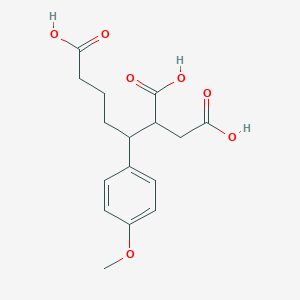
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)
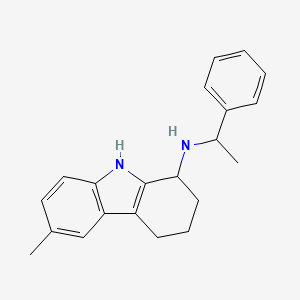
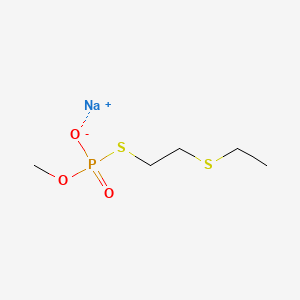
![Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane](/img/structure/B14146718.png)


![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)

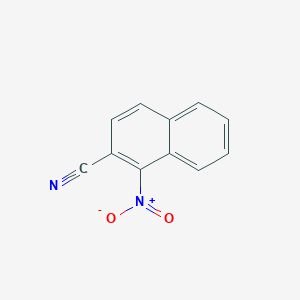
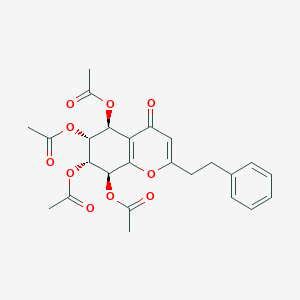

![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)
